(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine
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Overview
Description
(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For instance, trifluoromethylation of carbon-centered radical intermediates is a common method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free oxidative trifluoromethylation has been explored for its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the phenyl ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated ketones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which (2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with specific enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
α-Trifluoromethylstyrene: A versatile synthetic intermediate used in the preparation of fluorinated compounds.
Difluoromethylated Compounds: These compounds share similar properties but differ in the number of fluorine atoms attached to the phenyl ring.
Uniqueness
(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine is unique due to its chiral nature and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties compared to other fluorinated compounds .
Properties
IUPAC Name |
(2R)-2-methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-4,6,8H,5,7,15H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWXNYNNWRBOE-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)C(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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